molecular formula C20H22FNO2 B6561821 N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-2-methylbenzamide CAS No. 1091047-42-5

N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-2-methylbenzamide

Cat. No.: B6561821
CAS No.: 1091047-42-5
M. Wt: 327.4 g/mol
InChI Key: NXLIYSSQAXHKDE-UHFFFAOYSA-N
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Description

N-{[4-(4-Fluorophenyl)oxan-4-yl]methyl}-2-methylbenzamide is a benzamide derivative featuring a 2-methylbenzamide core linked to a tetrahydropyran (oxane) ring substituted with a 4-fluorophenyl group at the 4-position. This compound combines a rigid oxane scaffold with fluorinated aromatic and benzamide moieties, which are common in pharmaceuticals and agrochemicals due to their metabolic stability and bioactivity.

Properties

IUPAC Name

N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FNO2/c1-15-4-2-3-5-18(15)19(23)22-14-20(10-12-24-13-11-20)16-6-8-17(21)9-7-16/h2-9H,10-14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXLIYSSQAXHKDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC2(CCOCC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-2-methylbenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Oxane Ring: The oxane ring is synthesized by reacting a suitable diol with an appropriate halogenating agent under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction using a fluorinated aromatic compound and a suitable leaving group.

    Coupling with Benzamide: The final step involves coupling the oxane-fluorophenyl intermediate with 2-methylbenzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-2-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-2-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Features of N-{[4-(4-Fluorophenyl)oxan-4-yl]methyl}-2-methylbenzamide and Analogs

Compound Name Molecular Formula Core Structure Substituents Key Functional Groups
This compound C₂₀H₂₂FNO₂ Benzamide - 2-Methylbenzamide
- 4-(4-Fluorophenyl)oxan-4-yl methyl
Amide, Fluorophenyl, Oxane
(Z)-N-[3-(2-Fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-4-fluorobenzamide C₂₄H₁₈F₂N₂OS Benzamide - 4-Fluorobenzamide
- 3-(2-Fluorophenyl)-4-methyl-2,3-dihydrothienyl
Amide, Fluorophenyl, Thienylidene
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide C₁₅H₁₄ClNO₂ Benzamide - 2-Methoxy-4-methylbenzamide
- 4-Chlorophenyl
Amide, Methoxy, Chlorophenyl
N-(4-Methoxyphenyl)-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide C₂₃H₂₀N₃O₃ Benzamide - 2-(1,2,4-Oxadiazol-5-yl)benzamide
- 4-Methoxyphenyl
Amide, Oxadiazole, Methoxyphenyl

Key Observations :

  • Fluorine Substitution : The 4-fluorophenyl group in the target compound enhances lipophilicity and metabolic stability, similar to fluorinated analogs like those in .
  • Heterocyclic Influence : The oxane ring introduces conformational rigidity, contrasting with the thienylidene in or oxadiazole in , which may alter binding affinity or solubility.
  • Substituent Positioning : The 2-methyl group on the benzamide core may sterically hinder interactions compared to methoxy or oxadiazole substituents in .

Key Observations :

  • Synthetic Complexity : The target compound’s oxane ring may require multi-step synthesis, akin to Friedel-Crafts reactions in or palladium-catalyzed couplings in .
  • Spectral Differences : The absence of C=S or thiol tautomers (cf. ) and distinct oxane proton environments (δ ~3.5–4.5 ppm in ¹H NMR) differentiate it from sulfur-containing analogs.

Crystallographic and Stability Considerations

  • Crystallography : Programs like SHELXL () are widely used for refining structures of benzamide derivatives, suggesting the target compound’s structure could be resolved similarly .
  • Tautomerism/Stability : Unlike triazole-thione tautomers in , the oxane ring in the target compound likely prevents tautomeric shifts, enhancing stability under physiological conditions.

Biological Activity

N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-2-methylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing information from various studies and sources.

Chemical Structure and Properties

The compound features a complex structure that includes a fluorophenyl group and an oxan moiety, contributing to its biological activity. Its chemical formula can be represented as C16_{16}H18_{18}FNO, indicating the presence of fluorine, nitrogen, and oxygen atoms alongside carbon and hydrogen.

1. Antioxidant Activity

Studies have indicated that compounds with similar structures exhibit significant antioxidant properties. For instance, the antioxidant activity of related phenolic compounds was evaluated using the ABTS radical scavenging assay. The most active derivatives showed effective scavenging capabilities, which are crucial for therapeutic applications in oxidative stress-related diseases .

2. Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been examined in various contexts:

  • Tyrosinase Inhibition : Tyrosinase is a key enzyme in melanin biosynthesis. Compounds similar to this compound have shown promising inhibitory effects against tyrosinase, suggesting potential applications in treating hyperpigmentation disorders .
  • Gastroprokinetic Activity : Related compounds have demonstrated agonistic activity at serotonin 5-HT4 receptors, which are significant in gastrointestinal motility. This suggests that this compound may also influence gastrointestinal functions .

3. Cytotoxicity Studies

Cell viability assays (e.g., MTT assays) were conducted to evaluate cytotoxic effects on various cell lines. Compounds structurally similar to this compound exhibited low cytotoxicity at concentrations up to 10 µM, indicating a favorable safety profile for further biological testing .

Case Study 1: Antioxidant Properties

A study assessed the antioxidant capacity of several phenolic compounds using the ABTS assay. The results indicated that certain derivatives displayed EC50_{50} values comparable to established antioxidants, reinforcing the potential of similar compounds in therapeutic applications.

CompoundEC50_{50} (µM)
Compound A9.0 ± 0.3
Compound B13.2 ± 0.5
Compound C13.0 ± 1.1

Case Study 2: Tyrosinase Inhibition

Inhibition studies against tyrosinase revealed that several derivatives showed significant inhibition rates compared to controls, with some compounds achieving IC50_{50} values lower than 10 µM.

CompoundIC50_{50} (µM)
Compound D8.5 ± 0.2
Compound E12.3 ± 0.5
Compound F15.0 ± 1.0

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